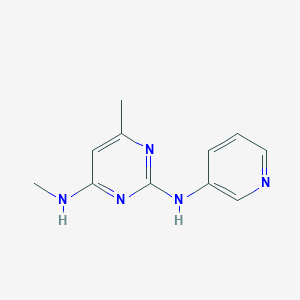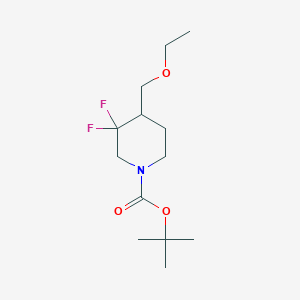![molecular formula C16H28BNO2 B14799858 (1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-2-ene is a complex organic molecule with a bicyclic structure It features a boronate ester group, which is often used in organic synthesis for Suzuki-Miyaura cross-coupling reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the boronate ester group. The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The bicyclic structure can be reduced under specific conditions to yield different derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts with phosphine ligands, and aryl halides as coupling partners.
Major Products
The major products formed from these reactions include boronic acids, reduced bicyclic derivatives, and various substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme activity and protein interactions. The bicyclic structure can be modified to enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The boronate ester group can be used to target specific enzymes, making it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced strength or conductivity.
作用机制
The mechanism of action of (1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with hydroxyl groups on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
相似化合物的比较
Similar Compounds
- (1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic structure with a boronate ester group. This combination provides a versatile scaffold for various chemical reactions and applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in both research and industrial applications.
属性
分子式 |
C16H28BNO2 |
|---|---|
分子量 |
277.2 g/mol |
IUPAC 名称 |
(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C16H28BNO2/c1-11(2)18-13-7-8-14(18)10-12(9-13)17-19-15(3,4)16(5,6)20-17/h9,11,13-14H,7-8,10H2,1-6H3/t13-,14+/m1/s1 |
InChI 键 |
PSZQBVUHJDUNRB-KGLIPLIRSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC[C@@H](C2)N3C(C)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B14799777.png)
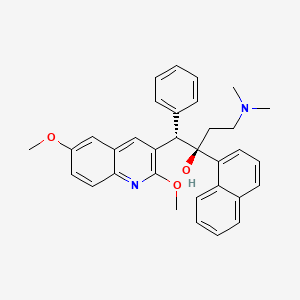
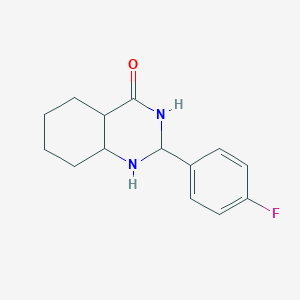
![3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile](/img/structure/B14799802.png)
![(1E)-1-{5-[(2,6-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-yl}-N-hydroxyethanimine](/img/structure/B14799805.png)

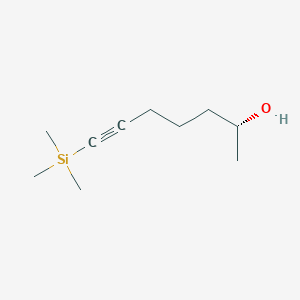
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)-](/img/structure/B14799822.png)
![4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14799827.png)
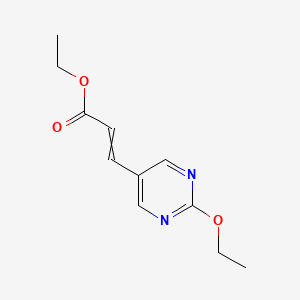
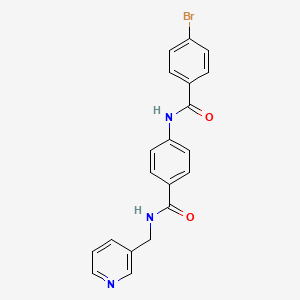
![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)
